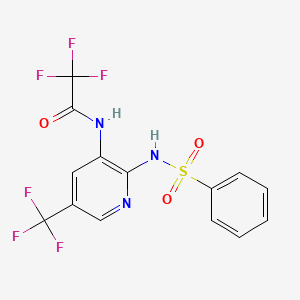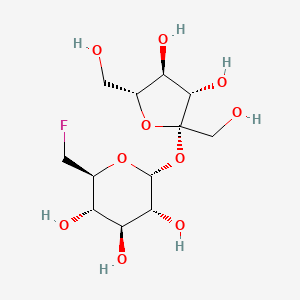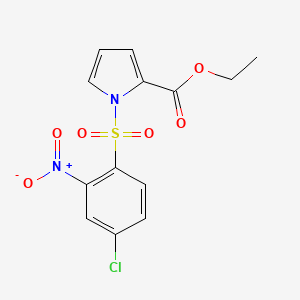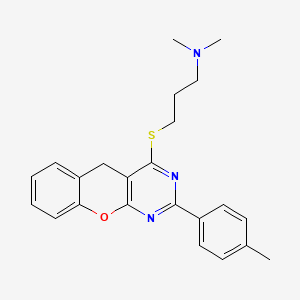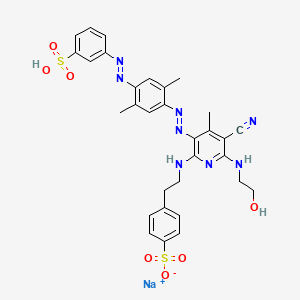
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique dibenzo(b,f)thiepin core, which is a fused tricyclic system containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:
Formation of the Dibenzo(b,f)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,f)thiepin structure.
Chlorination: Introduction of the chlorine atom at the 2-position of the dibenzo(b,f)thiepin core.
Etherification: Attachment of the 2-(methylamino)ethoxy group to the 6-position of the dibenzo(b,f)thiepin core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(dimethylamino)ethoxy)-, hydrochloride
- Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(ethylamino)ethoxy)-, hydrochloride
Uniqueness
Dibenzo(b,f)thiepin-10(11H)-one, 2-chloro-6-(2-(methylamino)ethoxy)-, hydrochloride is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
125981-96-6 |
|---|---|
Molecular Formula |
C17H17Cl2NO2S |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-chloro-10-[2-(methylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride |
InChI |
InChI=1S/C17H16ClNO2S.ClH/c1-19-7-8-21-15-4-2-3-13-14(20)10-11-9-12(18)5-6-16(11)22-17(13)15;/h2-6,9,19H,7-8,10H2,1H3;1H |
InChI Key |
KKEAHQXVIHLALA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=CC2=C1SC3=C(CC2=O)C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



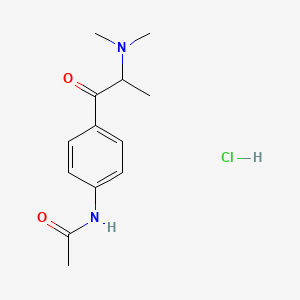
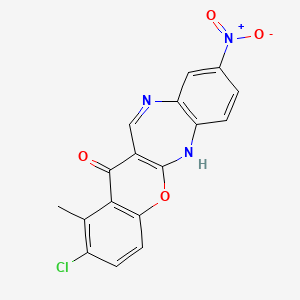
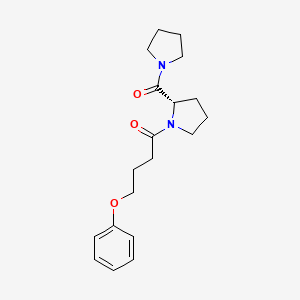
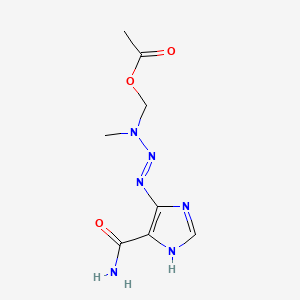
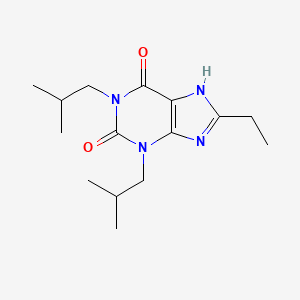
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
